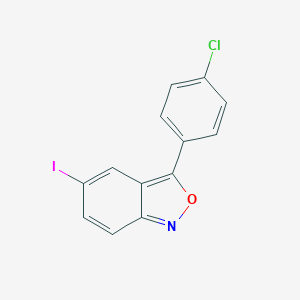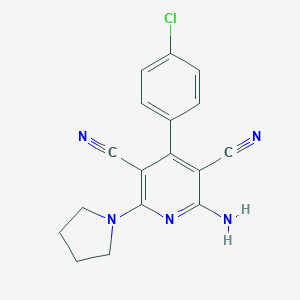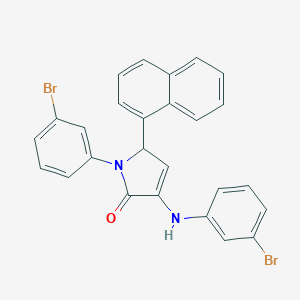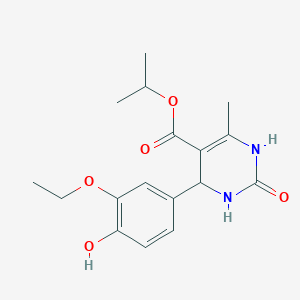![molecular formula C21H17FN4O2S B388305 N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 312289-94-4](/img/structure/B388305.png)
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C21H17FN4O2S and a molecular weight of 408.5 g/mol This compound is known for its unique structure, which includes a quinoxaline core, a fluorinated aniline group, and a sulfonamide moiety
准备方法
The synthesis of N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ringFinally, the sulfonamide group is introduced via sulfonylation using a sulfonyl chloride derivative .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline group, where nucleophiles such as amines or thiols replace the fluorine atom.
Sulfonylation: The sulfonamide group can undergo further sulfonylation reactions to introduce additional sulfonyl groups, enhancing the compound’s functionality.
科学研究应用
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that overexpress EGFR .
相似化合物的比较
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different structural features.
Erlotinib: A tyrosine kinase inhibitor that also targets EGFR but has a distinct chemical structure.
Lapatinib: Targets both EGFR and HER2, offering a broader spectrum of activity compared to this compound.
属性
CAS 编号 |
312289-94-4 |
|---|---|
分子式 |
C21H17FN4O2S |
分子量 |
408.5g/mol |
IUPAC 名称 |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17FN4O2S/c1-14-6-12-17(13-7-14)29(27,28)26-21-20(23-16-10-8-15(22)9-11-16)24-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI 键 |
YYRPJFLJYBHQJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(NAPHTHALEN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388222.png)
![(3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B388225.png)
![(2E)-4-{(2,5-dioxo-1-phenylpyrrolidin-3-yl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B388226.png)
![N~1~,N~3~-bis[4-(octyloxy)phenyl]isophthalamide](/img/structure/B388230.png)
![6-(3-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388231.png)
![N-[4-(diethylamino)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B388233.png)

![3-{3-nitrophenyl}-5-(4-methoxyphenyl)-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B388236.png)


![(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388240.png)


![3,5-diphenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B388243.png)
